molecular formula C6H5BrN2O2 B13248356 5-bromo-N-hydroxypyridine-2-carboxamide

5-bromo-N-hydroxypyridine-2-carboxamide

Cat. No.: B13248356
M. Wt: 217.02 g/mol
InChI Key: OUJLLBUAKZPKEY-UHFFFAOYSA-N
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Description

5-Bromo-N-hydroxypyridine-2-carboxamide is a chemical compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-hydroxypyridine-2-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of hydroxyl and carboxamide groups. One common method involves the bromination of 2-pyridinecarboxamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to control reaction conditions more precisely and improve yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-hydroxypyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

5-Bromo-N-hydroxypyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-pyridinecarboxaldehyde
  • 5-Bromoindole-2-carboxylic acid hydrazone derivatives

Comparison

Compared to similar compounds, 5-bromo-N-hydroxypyridine-2-carboxamide is unique due to its specific functional groups and chemical properties. Its hydroxyl and carboxamide groups provide distinct reactivity and potential for forming hydrogen bonds, making it valuable in various research applications.

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromo-N-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8-3-4)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

OUJLLBUAKZPKEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)NO

Origin of Product

United States

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